1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride
Description
1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with a phenoxy group bearing an adamantane moiety and a dimethylamino group. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, making the compound suitable for central nervous system (CNS) targeting due to its ability to cross the blood-brain barrier . The hydrochloride salt improves aqueous solubility, facilitating formulation for oral or injectable administration. Its molecular formula is C₂₁H₃₂ClNO₂ (based on analogous structures in and ), with a molecular weight of approximately 406.01 g/mol .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2.ClH/c1-22(2)13-19(23)14-24-20-5-3-18(4-6-20)21-10-15-7-16(11-21)9-17(8-15)12-21;/h3-6,15-17,19,23H,7-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQQSEFTWACUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of an adamantyl group and a dimethylamino group suggests potential interactions with hydrophobic pockets and charged residues in proteins.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride are currently unknown. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride are not fully understood yet. Given its structure, it is likely to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the adamantyl group, which is known for its lipophilic properties and ability to interact with various biological membranes.
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride, a compound with a unique molecular structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including neurotransmitter receptors and enzymes. The adamantane moiety contributes to its lipophilicity, enhancing membrane permeability and receptor binding affinity.
- Adrenergic Receptor Modulation : The compound exhibits selective binding to adrenergic receptors, influencing cardiovascular responses. It acts as an agonist or antagonist depending on the receptor subtype involved.
- Neurotransmitter Interaction : The dimethylamino group is believed to enhance interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
- Antiviral Properties : Similar compounds in the adamantane family have shown antiviral activity, suggesting potential efficacy against viral infections.
Table 1: Summary of Biological Activities
Case Studies
- Cardiovascular Effects : In a study involving animal models, administration of the compound resulted in significant changes in heart rate and blood pressure, indicating its potential role in managing cardiovascular diseases.
- Neuropharmacological Evaluation : A series of behavioral tests demonstrated that the compound could modulate anxiety-like behaviors in rodents, suggesting anxiolytic properties mediated through serotonergic pathways.
- Antiviral Efficacy : In vitro studies revealed that the compound inhibited replication of certain viruses, similar to mechanisms observed with established antiviral agents like amantadine.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological parameters.
Table 2: Toxicological Data
Chemical Reactions Analysis
Adamantane Moiety
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Steric Effects : The adamantane group introduces significant steric hindrance, limiting accessibility to reactive sites in the molecule.
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Stability : Its diamondoid structure resists oxidation and electrophilic substitution under standard conditions .
Diaryl Ether Linkage
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Hydrolysis : Under strong acidic (e.g., HBr/HOAc) or basic (e.g., NaOH/heat) conditions, the ether bond may cleave, yielding 4-(adamantan-1-yl)phenol and a dimethylamino alcohol derivative .
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Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects from the adamantane group; halogenation or nitration is unlikely without catalysts.
Dimethylamino Group
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Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild conditions .
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Protonation : The amine group is readily protonated in acidic media, enhancing water solubility .
Secondary Alcohol
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Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine .
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Oxidation : Resistant to mild oxidants (e.g., CrO3); stronger agents (e.g., KMnO4) may oxidize the alcohol to a ketone.
Stability Under Reaction Conditions
| Condition | Observation | Source |
|---|---|---|
| Aqueous NaOH (reflux) | Partial hydrolysis of ether linkage | |
| HCl (room temperature) | Protonation of dimethylamino group | |
| Dry THF with MeI | Quaternary ammonium salt formation |
Mechanistic Insights
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Ether Cleavage : Acid-mediated hydrolysis proceeds via a two-step mechanism:
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Steric Hindrance in Reactions : The adamantane group slows reaction kinetics in substitution reactions, as observed in slower quaternization rates compared to non-adamantane analogs .
Unresolved Reactivity and Research Gaps
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Catalytic Hydrogenation : No data on reduction of the adamantane core or aromatic rings.
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Photochemical Reactions : Potential for [2+2] cycloadditions under UV light remains unexplored.
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Bioconjugation : Limited studies on coupling with biomolecules (e.g., via ester or amine linkages) .
Key Experimental Data
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in their amino substituents or adamantane-phenoxy modifications. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Studies
Amino Substituent Impact: Dimethylamino (target compound): Exhibits moderate β-adrenergic receptor binding, useful in cardiovascular or anxiety disorders. 4-Methylpiperazinyl (): The bulkier substituent may reduce CNS penetration but enhances interaction with serotonin/dopamine receptors . Piperidinyl (): Increased lipophilicity correlates with prolonged half-life but may require dose adjustments to avoid toxicity .
Adamantane Role: Adamantane-containing analogs show superior stability and brain uptake compared to non-adamantane derivatives (e.g., isopropyl-substituted compound in ) .
Salt Formulations :
- Dihydrochloride salts () improve solubility but may increase renal clearance. Hydrochloride salts (target compound) balance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
